molecular formula C24H22N4 B160567 1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane CAS No. 96897-04-0

1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane

Cat. No. B160567
CAS RN: 96897-04-0
M. Wt: 366.5 g/mol
InChI Key: KLTATORHZNMNDJ-UHFFFAOYSA-N
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Description

“1,2-Bis(4’-methyl-2,2’-bipyridin-4-yl)ethane” is a chemical compound with the molecular formula C24H22N4 . It has a molecular weight of 366.47 . It is a solid substance that appears as a white to light yellow powder or crystal .


Molecular Structure Analysis

The InChI code for “1,2-Bis(4’-methyl-2,2’-bipyridin-4-yl)ethane” is 1S/C24H22N4/c1-17-5-9-25-21(13-17)23-15-19(7-11-27-23)3-4-20-8-12-28-24(16-20)22-14-18(2)6-10-26-22/h5-16H,3-4H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“1,2-Bis(4’-methyl-2,2’-bipyridin-4-yl)ethane” has a melting point range of 190.0-194.0°C . It’s a solid at room temperature and should be stored at 4°C, protected from light, and under nitrogen .

Scientific Research Applications

1. Formation of Complexes with Metal Cations

1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane and similar ligands are known to form complexes with various metal cations like copper(I), cobalt(II), and iron(II). These ligands can create double-stranded helicate structures by complexing with copper(I), resulting in dinuclear complexes. The crystal structure of such a dinuclear copper complex has been reported, highlighting its potential in forming unique geometrical arrangements in coordination chemistry (Youinou, Ziessel, & Lehn, 1991).

2. Synthesis and Photophysical Properties

These ligands have been synthesized using oxidative coupling of monomeric methylene carbanions and studied for their electronic absorption and emission properties. They display intense fluorescence spectra, indicating their utility in photophysical applications (Lehn & Ziessel, 1988).

3. Photocatalytic CO2 Reduction

In the field of photocatalysis, these ligands have been incorporated into Ru(II)–Re(I) binuclear complexes for CO2 reduction. Studies show that the efficiency of photocatalysis varies depending on the length of the alkyl chain connecting the photosensitizer to the catalyst. This highlights their role in fine-tuning photocatalytic processes (Koike et al., 2009).

4. Luminescence and Fluorescence Studies

Detailed studies on the photophysical properties of these ligands have shown variations in fluorescence quantum yields and lifetimes compared to their parent molecules. These findings are critical for their application in areas requiring specific luminescent properties (Castellucci et al., 1992).

5. Co-crystallization with Agrochemical Actives

These ligands have also been investigated for co-crystallization with agrochemical actives, demonstrating their potential in forming co-crystals due to favorable hydrogen bonding and packing incentives. This property can be beneficial in the design of new agrochemical formulations (Nauha, Kolehmainen, & Nissinen, 2011).

6. Self-assembly in Supramolecular Structures

These compounds facilitate the formation of supramolecular metal complexes, playing a crucial role in the architectural design of such structures, which is valuable in nanotechnology and materials science (Baba, Ensley, & Schmehl, 1995).

7. Optical and Electrochemical Properties

Their synthesis, optical, and electrochemical properties have been explored, providing insights into their use in fields requiring specific electronic characteristics, like sensory applications and electronic devices (Garner, Joyce, & Turro, 2011).

Safety And Hazards

This compound is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

2-(4-methylpyridin-2-yl)-4-[2-[2-(4-methylpyridin-2-yl)pyridin-4-yl]ethyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4/c1-17-5-9-25-21(13-17)23-15-19(7-11-27-23)3-4-20-8-12-28-24(16-20)22-14-18(2)6-10-26-22/h5-16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTATORHZNMNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)CCC3=CC(=NC=C3)C4=NC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578161
Record name 4,4'-(Ethane-1,2-diyl)bis(4'-methyl-2,2'-bipyridine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane

CAS RN

96897-04-0
Record name 4,4'-(Ethane-1,2-diyl)bis(4'-methyl-2,2'-bipyridine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
Y Tamaki, K Koike, T Morimoto, Y Yamazaki… - Inorganic …, 2013 - ACS Publications
The novel supramolecular complexes, which are composed of an [Os(5dmb) 2 (BL)] 2+ -type complex (5dmb = 5,5′-dimethyl-2,2′-bipyridine; BL = 1,2-bis(4′-methyl-[2,2′-bipyridin]-…
Number of citations: 122 pubs.acs.org
D Ghosh, H Takeda, DC Fabry, Y Tamaki… - ACS Sustainable …, 2018 - ACS Publications
The development of supramolecular photocatalysts has been an important target in the field of artificial photosynthesis because of their efficient reduction of CO 2 and water oxidation …
Number of citations: 26 pubs.acs.org
A Macatangay, GY Zheng, DP Rillema… - Inorganic …, 1996 - ACS Publications
The physical and photophysical properties of a series of monometallic, [Ru(bpy) 2 (dmb)] 2+ , [Ru(bpy) 2 (BPY)] 2+ , [Ru(bpy)(Obpy)] 2+ and [Ru(bpy) 2 (Obpy)] 2+ , and bimetallic, [{Ru(…
Number of citations: 29 pubs.acs.org
Y Tamaki, K Koike, O Ishitani - Chemical Science, 2015 - pubs.rsc.org
We discovered an extremely suitable sacrificial electron donor, 1,3-dimethyl-2-(o-hydroxyphenyl)-2,3-dihydro-1H-benzo[d]imidazole, for the selective photocatalytic reduction of CO2 to …
Number of citations: 116 pubs.rsc.org
Y Kuramochi, O Ishitani - Inorganic chemistry, 2016 - ACS Publications
An Ir(III) complex with 1-phenylisoquinoline (piq) ligands [Ir(piq) 2 (dmb)] + (Ir, dmb = 4,4′-dimethyl-2,2′-bipyridine) exhibited strong absorption in the visible region, and the lifetime of …
Number of citations: 105 pubs.acs.org
Y Tamaki, O Ishitani - ACS Catalysis, 2017 - ACS Publications
Photocatalytic reduction of CO 2 into energy-rich compounds utilizing solar light as an energy source is expected to provide a solution to serious problems of the shortage of fossil …
Number of citations: 215 pubs.acs.org
Y Tamaki, D Imori, T Morimoto, K Koike… - Dalton Transactions, 2016 - pubs.rsc.org
Photocatalytic systems for CO2 reduction using a Ru(II) tris-diimine complex (Ru) as a photosensitiser and dinuclear Re(I) diimine tricarbonyl complexes (Re(n)Re), in which diimine …
Number of citations: 35 pubs.rsc.org
F Kuttassery, H Kumagai, R Kamata, Y Ebato… - Chemical …, 2021 - pubs.rsc.org
The development of systems for photocatalytic CO2 reduction with water as a reductant and solar light as an energy source is one of the most important milestones on the way to …
Number of citations: 18 pubs.rsc.org
A Sy, AI Bhatti, F Hamidouche, O Le Bacq… - Physical Chemistry …, 2020 - pubs.rsc.org
Although they exhibit huge versatility, coordination complexes have been rarely investigated in the field of cathode materials for batteries. Despite their relatively high molecular mass, …
Number of citations: 4 pubs.rsc.org
Y Kuramochi, O Ishitani - Frontiers in Chemistry, 2019 - frontiersin.org
A cyclometalated iridium(III) complex having 2-(pyren-1-yl)-4-methylquinoline ligands [Ir(pyr)] has a strong absorption band in the visible region (ε 444nm = 67,000 M −1 cm −1 ) but …
Number of citations: 15 www.frontiersin.org

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